molecular formula C16H15ClN2O3 B429134 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine CAS No. 304878-52-2

1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine

Cat. No. B429134
CAS RN: 304878-52-2
M. Wt: 318.75g/mol
InChI Key: KLRJZLNHSDXZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine, also known as CFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CFPP possesses several unique properties that make it a promising candidate for drug development.

Scientific Research Applications

1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess several pharmacological properties such as anti-inflammatory, analgesic, and anti-tumor activities. 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of several diseases.
Biochemical and Physiological Effects:
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS). Furthermore, 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been shown to possess antioxidant properties and to increase the levels of glutathione peroxidase (GPx) and superoxide dismutase (SOD).

Advantages and Limitations for Lab Experiments

1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine possesses several advantages for lab experiments. It is a highly stable compound and can be easily synthesized in large quantities. 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine is also highly soluble in water, which makes it ideal for in vitro studies. However, 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine also possesses several limitations for lab experiments. It has been shown to possess cytotoxic effects at high concentrations, which limits its potential applications in vivo. Furthermore, 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been shown to possess low bioavailability, which may limit its potential applications in drug development.

Future Directions

1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has several potential future directions for research. It has been shown to possess several pharmacological properties that make it a promising candidate for drug development. Future research could focus on improving the bioavailability of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine and developing novel formulations that can enhance its therapeutic efficacy. Furthermore, future research could focus on studying the potential applications of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on studying the potential applications of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine in combination with other drugs for the treatment of various diseases.

Synthesis Methods

1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-furoic acid in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(2-furoyl)-4-chlorobenzoyl chloride. The next step involves the reaction of this intermediate with piperazine in the presence of a base such as potassium carbonate. This reaction leads to the formation of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine.

properties

IUPAC Name

(4-chlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-13-5-3-12(4-6-13)15(20)18-7-9-19(10-8-18)16(21)14-2-1-11-22-14/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRJZLNHSDXZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.